Cas no 2228238-86-4 (methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate)

methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate
- EN300-1751830
- 2228238-86-4
-
- インチ: 1S/C10H15NO2S/c1-6-4-8(7(2)14-6)9(5-11)10(12)13-3/h4,9H,5,11H2,1-3H3
- InChIKey: NDOYGMXIMNYXOQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC(=C1C)C(C(=O)OC)CN
計算された属性
- せいみつぶんしりょう: 213.08234989g/mol
- どういたいしつりょう: 213.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751830-0.25g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1751830-0.05g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1751830-0.5g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1751830-0.1g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1751830-5.0g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1751830-2.5g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1751830-10.0g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1751830-1.0g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1751830-10g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1751830-1g |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate |
2228238-86-4 | 1g |
$1315.0 | 2023-09-20 |
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoateに関する追加情報
Introduction to Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate (CAS No. 2228238-86-4)
Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate, a compound with the chemical formula C12H17NO2S, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 2228238-86-4, belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structure of Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate features a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and an amino group attached to a propanoate ester moiety. This specific arrangement of functional groups makes it a promising candidate for further investigation in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the molecule suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for drug design.
In recent years, there has been a growing interest in thiophene-based compounds due to their wide range of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The molecular framework of Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate aligns well with this trend, as it incorporates structural elements that are known to enhance binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential as a pharmaceutical intermediate. The combination of an amino group and an ester moiety provides multiple sites for chemical modification, allowing researchers to tailor its properties for specific therapeutic applications. For instance, the amino group can be used to form amides or other conjugates, while the ester can be hydrolyzed to release a free carboxylic acid group. These modifications are crucial in drug development, as they can improve solubility, bioavailability, and metabolic stability.
The synthesis of Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiophene derivative followed by functionalization at the desired positions. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve the desired structural features efficiently.
Recent studies have highlighted the pharmacological potential of Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate in several disease models. For example, preliminary in vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes involved in cancer progression. Additionally, its ability to interact with specific protein targets has raised interest in its potential as an antimicrobial agent against drug-resistant bacteria.
The biological activity of this compound is attributed to its unique structural features. The thiophene ring acts as a scaffold that can interact with biological targets through hydrophobic and electrostatic forces. The presence of the amino group allows for hydrogen bonding interactions, while the ester moiety can participate in lipophilic interactions or undergo metabolic transformations. These interactions are essential for achieving the desired pharmacological effects.
In terms of drug development, Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate represents an exciting opportunity for further exploration. Its structural complexity and diverse functional groups make it a versatile building block for designing novel therapeutic agents. Researchers are currently investigating its potential in various therapeutic areas, including oncology, neurology, and infectious diseases.
The chemical properties of this compound also make it suitable for use in material science applications beyond pharmaceuticals. For instance, its ability to form stable complexes with metal ions could be exploited in catalysis or as a component in advanced materials. The sulfur-containing moieties in the molecule can also contribute to its stability under various conditions, making it a promising candidate for industrial applications.
As research continues to uncover new insights into the biological activity of Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate, it is expected that its applications will expand further. Collaborative efforts between chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits. The compound's unique structural features and potential interactions with biological targets make it a valuable asset in the ongoing quest for novel treatments.
In conclusion, Methyl 3-amino-2-(2,5-dimethylthiophen-3-yl)propanoate (CAS No. 2228238-86-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its structural complexity and diverse functional groups make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of its biological activity grows, so too will its importance in drug development and material science.
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